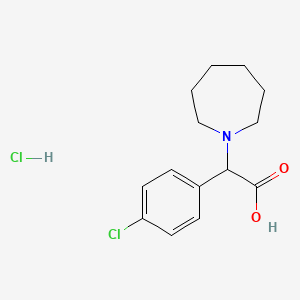

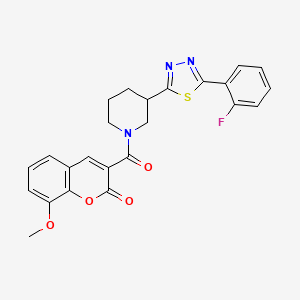

![molecular formula C14H11F3N2O3 B2877700 ethyl (3E)-3-cyano-2-oxo-4-{[4-(trifluoromethyl)phenyl]amino}but-3-enoate CAS No. 339106-77-3](/img/structure/B2877700.png)

ethyl (3E)-3-cyano-2-oxo-4-{[4-(trifluoromethyl)phenyl]amino}but-3-enoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“Ethyl (3E)-3-cyano-2-oxo-4-{[4-(trifluoromethyl)phenyl]amino}but-3-enoate” is a chemical compound. It has been synthesized by reaction of ethyl 2-cyanoacetate with trifluoroacetimidoyl chloride derivatives .

Synthesis Analysis

The synthesis of this compound involves the reaction of ethyl 2-cyanoacetate with trifluoroacetimidoyl chloride derivatives using sodium hydride in acetonitrile by conventional and microwave irradiation methods .Chemical Reactions Analysis

The compound undergoes intramolecular cyclization in nitrobenzene under reflux conditions, leading to the formation of a new series of substituted (trifluoromethyl)quinoline-3-carbonitrile derivatives .Physical And Chemical Properties Analysis

The compound is a yellow solid with a melting point of 128–130 °C . It has an IR spectrum with peaks at 3237 cm^-1 (NH), 2229 cm^-1 (CN), and 1713 cm^-1 (C=O). Its 1H-NMR spectrum in DMSO-d6 at 500 MHz shows peaks at 1.05 ppm (t, 3 J HH = 5.0 Hz, 3H, CH3), 3.93 ppm (q, 3 J HH = 5.0 Hz, 2H, OCH2), 7.93 ppm (m, 3H, Ar─H), and 10.87 ppm (s, 1H, NH) .Aplicaciones Científicas De Investigación

Pharmaceutical Development

The trifluoromethyl group in this compound contributes to its pharmacological potential. It can increase the lipophilicity and metabolic stability of pharmaceuticals, making it a valuable moiety in drug design . This compound could be explored for its efficacy in various therapeutic areas, including as a precursor for the synthesis of more complex drug molecules.

Agrochemical Research

Compounds with a trifluoromethyl group, such as this one, are often used in the development of pesticides. They can provide increased stability against degradation by sunlight, water, and enzymes, leading to more effective and longer-lasting pesticides .

Mecanismo De Acción

Target of Action

It is known that the trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials . This suggests that the trifluoromethyl group in the compound could interact with various biological targets, contributing to its pharmacological activities.

Mode of Action

The trifluoromethyl group is known to participate in trifluoromethylation of carbon-centered radical intermediates . This could imply that the compound might interact with its targets through a similar mechanism, leading to changes in the targets’ function or structure.

Biochemical Pathways

The trifluoromethyl group is known to be involved in various pharmacological activities . This suggests that the compound could affect multiple biochemical pathways, leading to downstream effects that contribute to its pharmacological activities.

Result of Action

Compounds containing the trifluoromethyl group are known to exhibit numerous pharmacological activities . This suggests that the compound could have various molecular and cellular effects, depending on its specific targets and mode of action.

Propiedades

IUPAC Name |

ethyl (E)-3-cyano-2-oxo-4-[4-(trifluoromethyl)anilino]but-3-enoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11F3N2O3/c1-2-22-13(21)12(20)9(7-18)8-19-11-5-3-10(4-6-11)14(15,16)17/h3-6,8,19H,2H2,1H3/b9-8+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQVWBIWOXUWOQO-CMDGGOBGSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)C(=CNC1=CC=C(C=C1)C(F)(F)F)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)C(=O)/C(=C/NC1=CC=C(C=C1)C(F)(F)F)/C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11F3N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-benzyl-1-(4-methylbenzyl)-6,7-dihydro-1H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-2,4(3H,5H)-dione](/img/no-structure.png)

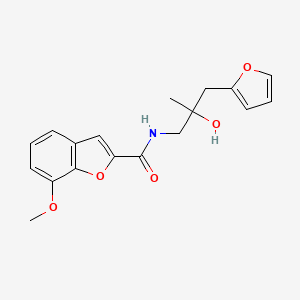

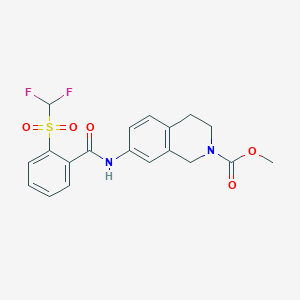

![Tert-butyl 2-amino-1-(furan-2-ylmethyl)pyrrolo[3,2-b]quinoxaline-3-carboxylate](/img/structure/B2877620.png)

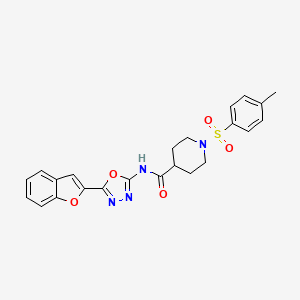

![N-[3-(1H-benzimidazol-2-yl)phenyl]-3-phenylpropanamide](/img/structure/B2877632.png)

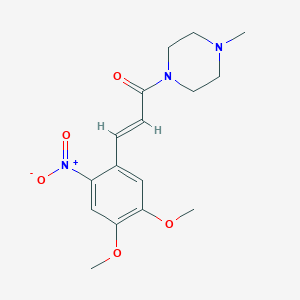

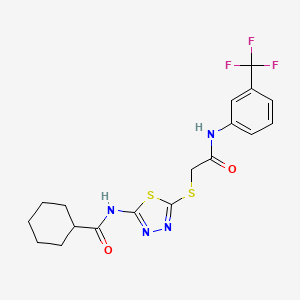

![2-methoxy-N-[2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide](/img/structure/B2877634.png)

![1-methyl-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2877635.png)

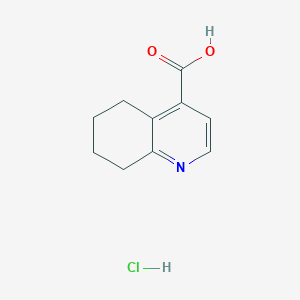

![6-bromo-N-(cyanomethyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2877637.png)